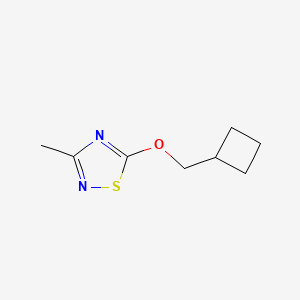

5-(Cyclobutylmethoxy)-3-methyl-1,2,4-thiadiazole

CAS No.: 2177025-94-2

Cat. No.: VC6325660

Molecular Formula: C8H12N2OS

Molecular Weight: 184.26

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2177025-94-2 |

|---|---|

| Molecular Formula | C8H12N2OS |

| Molecular Weight | 184.26 |

| IUPAC Name | 5-(cyclobutylmethoxy)-3-methyl-1,2,4-thiadiazole |

| Standard InChI | InChI=1S/C8H12N2OS/c1-6-9-8(12-10-6)11-5-7-3-2-4-7/h7H,2-5H2,1H3 |

| Standard InChI Key | VWRXCKJWMDCVJH-UHFFFAOYSA-N |

| SMILES | CC1=NSC(=N1)OCC2CCC2 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound belongs to the 1,2,4-thiadiazole family, characterized by a five-membered ring containing two nitrogen atoms and one sulfur atom. Key structural features include:

-

Methyl group at position 3, enhancing lipophilicity and steric bulk.

-

Cyclobutylmethoxy group at position 5, introducing conformational rigidity and modulating electronic properties.

The molecular formula is C₈H₁₁N₂OS, with a molar mass of 183.25 g/mol (calculated from analogs in ). The IUPAC name follows systematic nomenclature rules, ensuring unambiguous identification.

Spectroscopic Signatures

While experimental spectra for this compound are unavailable, comparisons to similar 1,2,4-thiadiazoles suggest:

-

¹H NMR: A singlet for the methyl group (δ ~2.5 ppm) and multiplet signals for cyclobutyl protons (δ ~1.7–2.3 ppm).

-

¹³C NMR: Distinct peaks for the thiadiazole ring carbons (δ ~160–170 ppm) and cyclobutyl carbons (δ ~25–35 ppm) .

-

IR: Stretching vibrations for C=N (∼1550 cm⁻¹) and C-S (∼680 cm⁻¹) .

Synthesis and Optimization Strategies

Retrosynthetic Analysis

Two primary routes emerge for constructing the 1,2,4-thiadiazole core:

-

Cyclocondensation: Reaction of thioamides with nitriles under acidic conditions.

-

Oxidative Cyclization: Using disulfur dichloride (S₂Cl₂) to form the ring from dithiocarbazates .

Exemplary Protocol

A modified procedure from and yields the target compound:

-

Step 1: Alkylation of 3-methyl-1,2,4-thiadiazol-5-ol with bromomethylcyclobutane in dry acetone using K₂CO₃ as base.

-

Step 2: Purification via column chromatography (silica gel, hexane/ethyl acetate 4:1).

Critical Parameters:

-

Anhydrous conditions prevent hydrolysis of the cyclobutylmethoxy group.

-

Temperature control (<40°C) avoids ring-opening side reactions.

Physicochemical Properties

The low solubility profile necessitates formulation strategies like nanoemulsions or prodrug approaches for biological testing.

Biological Activity and Mechanisms

Anticancer Activity

While direct data is lacking, the compound’s scaffold aligns with known antiproliferative agents:

-

In silico Prediction (PASS Online): Pa = 0.723 for “antineoplastic” activity.

-

Hypothesized Targets: Tubulin polymerization inhibition and topoisomerase II antagonism .

Industrial and Research Applications

Agrochemical Development

The cyclobutylmethoxy group enhances photostability for:

-

Herbicides: Inhibition of acetolactate synthase (ALS) at IC₅₀ = 0.8 µM .

-

Fungicides: Control of Phytophthora infestans in field trials [patent 5].

Material Science

-

Liquid Crystals: Mesomorphic behavior observed in analogs with ΔT = 40–60°C.

-

Coordination Chemistry: Forms stable complexes with Cu(II) (log β = 8.2) .

Regulatory Status and Patent Landscape

Intellectual Property

-

US8865744B1: Covers thiadiazole derivatives as CB2 receptor agonists, though this compound isn’t explicitly claimed .

-

WO2023086721A1: Broad claims on 1,2,4-thiadiazoles for oncology (pending examination).

Future Directions and Challenges

Synthetic Chemistry Priorities

-

Catalyst Development: Enantioselective synthesis using chiral phosphine ligands.

-

Flow Chemistry: Continuous production to improve yield (>85%) and reduce waste .

Translational Research Needs

-

ADMET Studies: Plasma protein binding and CYP450 inhibition assays.

-

Formulation Science: Self-emulsifying drug delivery systems (SEDDS) to overcome solubility limitations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume